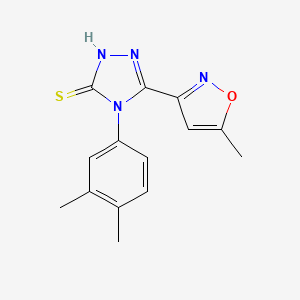
4-(3,4-dimethylphenyl)-3-(5-methyl-3-isoxazolyl)-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethylphenyl)-3-(5-methyl-3-isoxazolyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.
Scientific Research Applications
Antioxidant and Urease Inhibition Activities
- A study by Khan et al. (2010) synthesized a series of 1,2,4-triazole derivatives and evaluated them for antioxidant and urease inhibition activities. They found that certain derivatives exhibited significant antioxidant and urease inhibitory activities, suggesting potential applications in these areas Khan et al., 2010.
Structural Analysis and Theoretical Studies
- Wawrzycka-Gorczyca and Siwek (2011) conducted an X-ray crystal structure and theoretical study on a similar compound, providing insights into the molecular structure and potential interactions of 1,2,4-triazole derivatives Wawrzycka-Gorczyca & Siwek, 2011.
Molecular Docking Studies
- Nayak and Poojary (2019) performed molecular docking studies on a related compound with the human prostaglandin reductase, which could inform its inhibitory action and potential as a therapeutic agent Nayak & Poojary, 2019.
Anti-Inflammatory Activity
- Labanauskas et al. (2001) synthesized derivatives of 1,2,4-triazole exhibiting anti-inflammatory activity, suggesting the potential therapeutic application of these compounds in treating inflammation Labanauskas et al., 2001.
Supramolecular Synthons Investigation
- Saeed et al. (2019) investigated the supramolecular synthons in 1,2,4-triazole-3(4H)-thione compounds. Their work provided valuable insights into the molecular interactions and packing in the solid state, which is essential for understanding the material properties of these compounds Saeed et al., 2019.
Antimicrobial Activities
- Dogan et al. (1997) synthesized a series of triazole derivatives and tested them for antimicrobial activities. Their findings indicated the potential use of these compounds as antibacterial agents, particularly against Gram-positive bacteria Dogan et al., 1997.
Diuretic Activity Studies
- Kravchenko (2018) synthesized derivatives of 1,2,4-triazole-3-thione and evaluated them for diuretic activity. This study suggests the potential of these compounds in developing new diuretic drugs Kravchenko, 2018.
Lipase and α-Glucosidase Inhibition
- Bekircan, Ülker, and Menteşe (2015) investigated the inhibition of lipase and α-glucosidase by novel heterocyclic compounds derived from similar structures. This research points towards potential applications in treating conditions like obesity and diabetes Bekircan, Ülker, & Menteşe, 2015.
EGFR Inhibitors for Anti-Cancer Properties
- Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, focusing on their potential as EGFR inhibitors for anti-cancer therapy. This highlights the promising therapeutic applications of these compounds in cancer treatment Karayel, 2021.
properties
Product Name |
4-(3,4-dimethylphenyl)-3-(5-methyl-3-isoxazolyl)-1H-1,2,4-triazole-5-thione |
|---|---|
Molecular Formula |
C14H14N4OS |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H14N4OS/c1-8-4-5-11(6-9(8)2)18-13(15-16-14(18)20)12-7-10(3)19-17-12/h4-7H,1-3H3,(H,16,20) |
InChI Key |
MAUONHAEARXFHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=NOC(=C3)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



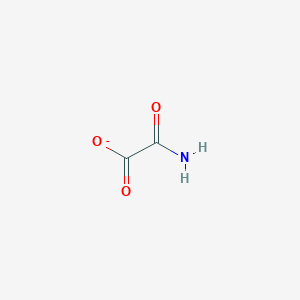
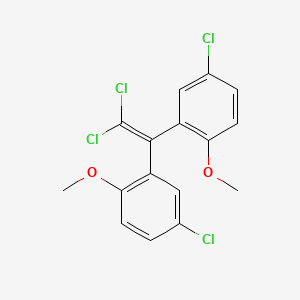
![2-[(Isoquinolin-1-yl)methylidene]hydrazine-1-carboximidothioic acid](/img/structure/B1226884.png)
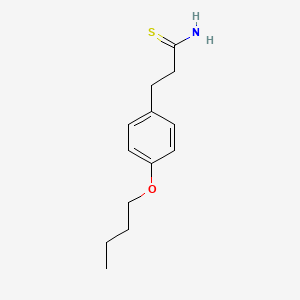

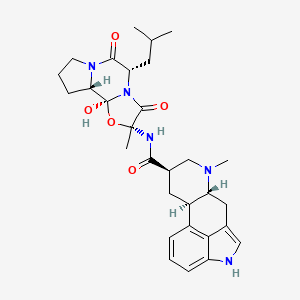
![5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B1226893.png)
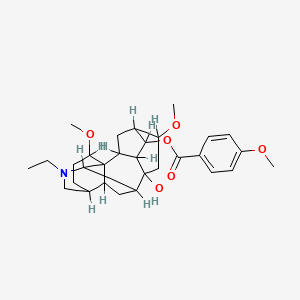
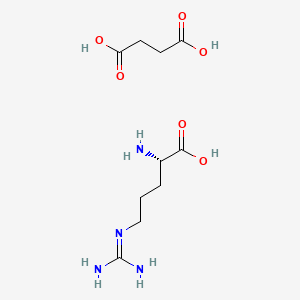
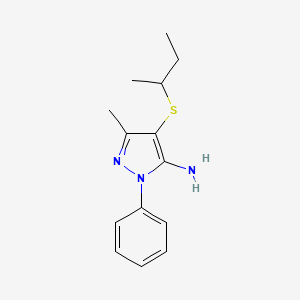
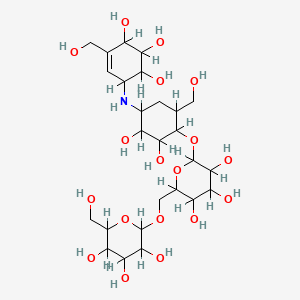
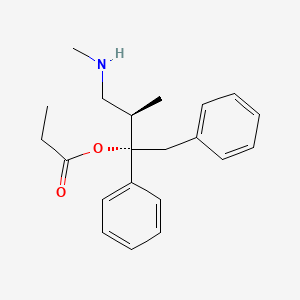
![6-(3-furanyl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B1226903.png)
![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid](/img/structure/B1226904.png)